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molecular formula C9H11NO2 B1590721 2-(4-Hydroxyphenyl)-N-methylacetamide CAS No. 29121-34-4

2-(4-Hydroxyphenyl)-N-methylacetamide

Cat. No. B1590721
M. Wt: 165.19 g/mol
InChI Key: DVYKQANXDBJSGF-UHFFFAOYSA-N
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Patent
US04283418

Procedure details

To a solution of 7.6 g of p-hydroxyphenylacetic acid in 100 ml of acetonitrile were added 8.4 g of p-nitrophenol and 10.3 g of dicyclohexylcarbodiimide at room temperature with stirring, and the resulting crystals of dicyclohexylurea were filtered out. An ethereal solution of 7.8 g of methylamine was added to the filtrate containing p-nitrophenyl p-hydroxyphenylacetate, the mixture was allowed to stand to precipitate crystals. The crystals obtained were filtered out and washed with diethyl ether to obtain 4.0 g of the title compound.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C1[C:17]([N+:18]([O-])=O)=CC=C(O)C=1.C1(N=C=NC2CCCCC2)CCCCC1>C(#N)C>[CH3:17][NH:18][C:9](=[O:11])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
8.4 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
10.3 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals of dicyclohexylurea were filtered out
ADDITION
Type
ADDITION
Details
An ethereal solution of 7.8 g of methylamine was added to the filtrate
ADDITION
Type
ADDITION
Details
containing p-nitrophenyl p-hydroxyphenylacetate
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The crystals obtained
FILTRATION
Type
FILTRATION
Details
were filtered out
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CNC(CC1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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